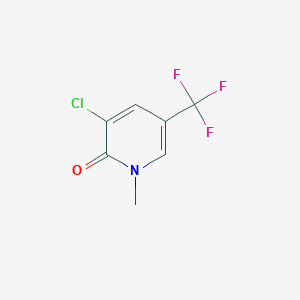

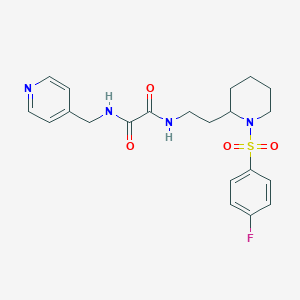

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzamide derivatives involves direct acylation reactions and 1,3-dipolar cycloaddition, highlighting methods that could be applicable to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide. These processes are completed under mild conditions, sometimes without a catalyst, demonstrating the efficiency and versatility of modern synthetic chemistry techniques (Younes et al., 2020); (Liu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and computational studies provides insights into the bond lengths, bond angles, and overall geometry of compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide. These analyses aid in understanding the structural basis for the chemical reactivity and properties of the compounds (Odame et al., 2020).

Chemical Reactions and Properties

The reactivity of benzamide derivatives in various chemical reactions, including cyclization and nucleophilic substitution, is crucial for the modification and functionalization of these compounds. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines under specific conditions showcases the potential chemical transformations that N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide might undergo (Kazaryants et al., 2011).

科学的研究の応用

Cyclization and Fragmentation Studies

Kazaryants et al. (2011) investigated the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under various conditions, including the action of gaseous hydrogen chloride and bromine, as well as electron impact in the gas phase. This study provides insights into the chemical behavior of similar compounds, shedding light on potential pathways for synthesizing derivatives of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide under different conditions (Kazaryants et al., 2011).

Synthesis and Crystal Structures

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, examining their solid-state properties and hydrogen bonding interactions. Among these derivatives, specific compounds demonstrated significant color transition in response to fluoride anions, indicating potential applications in colorimetric sensing (Younes et al., 2020).

Fluorescent Film for Vapor Detection

Fan et al. (2016) modified naphthalene diimide to create a fluorescent derivative with superior self-assembly in solution, leading to the development of a fluorescent film capable of detecting aniline vapor instantly and reversibly. This application demonstrates the compound's potential in developing high-performance sensing materials (Fan et al., 2016).

Antiarrhythmic Activity

Banitt et al. (1977) explored benzamides with trifluoroethoxy ring substituents, including heterocyclic amide side chains, for their oral antiarrhythmic activity in mice. This study provides a foundation for the exploration of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide derivatives for potential antiarrhythmic properties (Banitt et al., 1977).

Safety And Hazards

Unfortunately, safety and hazard information specific to this compound is not readily accessible in the search results. Researchers should conduct thorough safety assessments before handling or using this substance.

将来の方向性

Future research should focus on:

- Investigating the biological activity and potential therapeutic applications of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide.

- Exploring its interactions with cellular targets.

- Assessing its pharmacokinetics and toxicity profiles.

Please note that the information provided here is based on available search results, and further scientific investigation is necessary for a complete understanding of this compound. 🧪🔬

特性

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c23-22(24,25)31-16-11-9-14(10-12-16)20(29)26-13-19-17-7-3-4-8-18(17)21(30)28(27-19)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYRXWPEUFIGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)